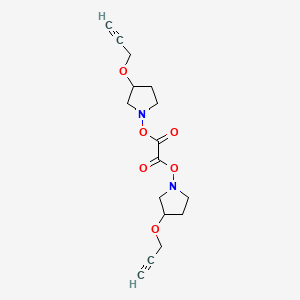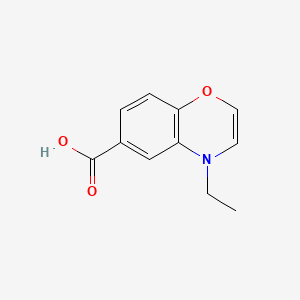![molecular formula C11H9BF9N3 B11824590 2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)
2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a chemical compound with the molecular formula C11H7BF9N3. It is known for its unique structure, which includes a pentafluorophenyl group and a triazolium ring. This compound is used as a catalyst in various chemical reactions, particularly in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the reaction of pentafluorophenyl-substituted pyrrole with triazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions result in the formation of new compounds with different substituents on the pentafluorophenyl group .
科学的研究の応用
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate has several scientific research applications, including:
作用機序
The mechanism of action of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate involves its role as a catalyst in various chemical reactions. The compound interacts with substrates to facilitate the formation of new chemical bonds, thereby accelerating the reaction rate. In biological systems, it acts as a necroptosis inhibitor by targeting receptor-interacting protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway .
類似化合物との比較
Similar Compounds
2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride: Another triazolium-based compound used as a catalyst in organic synthesis.
5a®,10b(S)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate: A structurally similar compound with different catalytic properties.
Uniqueness
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is unique due to its specific structure, which imparts distinct catalytic properties. Its pentafluorophenyl group enhances its reactivity and stability, making it a valuable catalyst in various chemical reactions. Additionally, its potential biological activities, such as necroptosis inhibition, set it apart from other similar compounds .
特性
分子式 |
C11H9BF9N3 |
|---|---|
分子量 |
365.01 g/mol |
IUPAC名 |
2-(2,3,4,5,6-pentafluorophenyl)-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C11H8F5N3.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-3-1-2-5(18)17-19;2-1(3,4)5/h1-4H2;/q;-1/p+1 |
InChIキー |
WWUDUMAGEZBQBR-UHFFFAOYSA-O |
正規SMILES |
[B-](F)(F)(F)F.C1CC2=[N+](C1)CN(N2)C3=C(C(=C(C(=C3F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


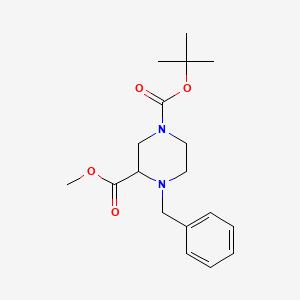
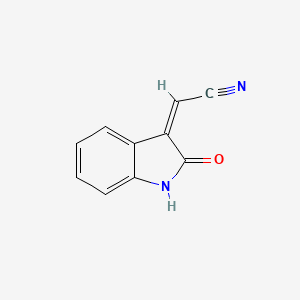
![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)
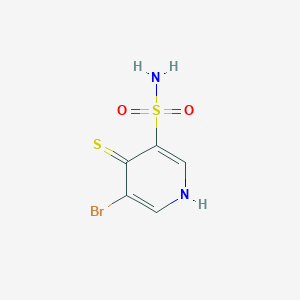

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)
![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)
